Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate
Description
Properties
Molecular Formula |
C13H15FO2 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15FO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3 |
InChI Key |
OSIICPXEAILNMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a using a boron reagent and a palladium catalyst.
Esterification: The final step involves the esterification of the cyclobutyl ring with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is being explored for its potential as a lead compound in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
- Biological Activity : The presence of fluorine enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with cellular targets.
- Case Study : In studies involving enzyme interactions, this compound has shown promise in modulating metabolic pathways, indicating its potential role in drug development.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Converting the ester group to alcohols.
- Substitution Reactions : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
These reactions are crucial for synthesizing more complex organic molecules that may have significant industrial or pharmaceutical applications.
Biological Studies
Research has indicated that this compound can be utilized in biological studies to understand its effects on cellular mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets through π-π interactions with aromatic residues in proteins, potentially influencing various biochemical pathways.
- Interaction Studies : These studies are essential for determining the safety and efficacy of this compound in therapeutic applications, particularly concerning its effects on human health.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Cyclic Systems
Cyclobutane vs. Cyclohexane Derivatives
- Methyl 2-(4-(bis(4-fluorophenyl)methylene)cyclohexyl)acetate (): The cyclohexane ring provides greater conformational flexibility compared to the cyclobutane in the target compound.
Hydroxymethyl-Substituted Cyclobutane ():
- Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate: Replaces the 4-fluorophenyl group with a hydroxymethyl substituent. Purity: 95% (commercially available) .
Fluorophenyl-Containing Esters
Methyl 2-(4-Fluorophenyl)acetate ():
- Simplest analog lacking the cyclobutane ring.
- Physical Properties :
- Boiling Point: 211.0±15.0 °C
- Density: 1.1±0.1 g/cm³
- Molecular Weight: 168.165 g/mol
- Applications: Intermediate in pharmaceuticals and agrochemicals due to its straightforward synthesis and stability .
Methyl 2-(3-Fluoro-4-nitrophenyl)acetate ():
- Features a nitro group adjacent to fluorine.
- Key Data: Molecular Weight: 213.16 g/mol Boiling Point: Not reported
- The nitro group enhances electrophilicity, making it reactive in substitution reactions compared to the non-nitrated target compound .
Heterocyclic and Ureido Derivatives
Isoxazole Hybrids ():
- Methyl 2-[3-(4-(tert-butyl)phenyl)-4-(4-fluorophenyl)isoxazol-5-yl]-2-diazoacetate :
Ureido Derivatives ():
Sulfonyl and Amino Substitutions
Methyl 2-(4-Fluorobenzenesulfonyl)acetate ():
- Structural Features :
- Sulfonyl group replaces the cyclobutyl ring.
- Molecular Formula: C9H9FO4S
- SMILES: COC(=O)CS(=O)(=O)C1=CC=C(C=C1)F
- The sulfonyl group increases acidity (pKa ~1-2) and stabilizes negative charges, contrasting with the neutral ester in the target compound .
Amino-Substituted Analogs ():
- Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Introduces an amino group, enabling salt formation and enhancing water solubility. Applications: Potential building block for peptide mimetics or chiral catalysts .
Reactivity Trends
- Electron-Withdrawing Groups : Nitro () and sulfonyl () substituents increase electrophilicity, favoring nucleophilic attack.
- Steric Effects : Cyclobutane (target) vs. cyclohexane () alters reaction kinetics due to ring strain and accessibility.
- Biological Interactions : Fluorophenyl groups enhance binding to hydrophobic pockets (e.g., NK3 receptors in ), while hydroxymethyl groups () improve solubility for in vivo applications.
Biological Activity
Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutyl ring substituted with a 4-fluorophenyl group and an ester functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.
Anti-Cancer Activity
Research has shown that compounds with similar structures exhibit anti-cancer properties. For instance, derivatives containing cyclobutyl groups have been linked to inhibition of specific cancer cell lines, such as prostate cancer cells. In one study, a compound analogous to this compound demonstrated significant inhibition of androgen receptor (AR) activity in LNCaP prostate cancer cells, with an IC50 value indicating effective concentration levels for therapeutic action .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties, particularly against Mycobacterium tuberculosis. A related series of compounds showed promising results in inhibiting bacterial growth, suggesting that modifications to the cyclobutyl structure can lead to enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the 4-fluorophenyl moiety contributes to increased potency. The fluorine atom enhances interactions within the binding site of target proteins, which is crucial for effective drug design. For example, compounds with cyclobutyl substituents displayed varied activities based on their specific structural modifications. The relationship between structure and biological activity emphasizes the importance of optimizing substituents for desired effects .
Case Studies
- Prostate Cancer Inhibition : A study on a related compound revealed that it inhibited AR-mediated transcription in LNCaP cells. The binding affinity was assessed using fluorescence polarization assays, showing that structural modifications could lead to significant differences in biological efficacy .
- Tuberculosis Treatment : In vitro tests against Mycobacterium tuberculosis indicated that certain analogs of this compound had minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potential as anti-tubercular agents. This suggests that further development could yield effective treatments for resistant strains .
Summary of Findings
| Activity | Compound | IC50/MIC Values | Notes |
|---|---|---|---|
| Anti-Cancer | Analog with cyclobutyl substitution | IC50 = 30.1 μM | Effective against LNCaP prostate cancer cells |
| Antimicrobial | Related compounds | MIC = 6.3 μM | Effective against Mycobacterium tuberculosis |
| GSK-3β Inhibition | Cyclobutyl derivatives | IC50 = 8 nM | Potent inhibitors identified in SAR studies |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the cyclobutyl ring system in Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate, and how can reaction conditions mitigate ring strain?
- Methodological Answer : Cyclobutane synthesis often employs [2+2] photocycloadditions or transition-metal-catalyzed processes. For example, photochemical dimerization of substituted alkenes can yield cyclobutane derivatives, though regioselectivity and ring strain (e.g., ~110 kJ/mol for cyclobutane) require optimization. Thermal or Lewis acid catalysis (e.g., TiCl₄) may stabilize intermediates. Post-cyclization functionalization, such as Suzuki coupling for introducing the 4-fluorophenyl group, is viable . Reaction monitoring via HPLC or GC-MS is critical to assess strain-induced side reactions like ring-opening.
Q. Which analytical techniques are optimal for confirming the structural integrity of this compound, particularly in distinguishing regioisomers?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can resolve cyclobutyl proton coupling patterns (e.g., J ~8–12 Hz for adjacent protons) and aryl-cyclobutyl connectivity. ¹⁹F NMR confirms para-fluorine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₅FO₂ requires m/z 238.1005).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) identifies regioisomeric impurities. Retention time comparison against synthesized standards is essential .
Advanced Research Questions
Q. How can enantioselective synthesis of the cyclobutyl core be achieved, and what chiral catalysts are effective for similar fluorinated systems?
- Methodological Answer : Asymmetric cyclization using chiral auxiliaries or organocatalysts (e.g., Jacobsen’s thiourea catalysts) can induce stereocontrol. For fluorinated analogs, (S)-configured intermediates (e.g., (S)-2-(4-fluorophenyl)-3-methylbutyric acid ) suggest resolution via chiral columns (Chiralcel OD-H) or enzymatic kinetic resolution. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection.
Q. What computational approaches predict the electronic effects of the 4-fluorophenyl group on the cyclobutyl ring’s reactivity and conformation?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level evaluates substituent effects. Key parameters include:
- Electrostatic Potential Maps : Visualize fluorine’s electron-withdrawing impact on cyclobutane ring polarization.
- Conformational Analysis : Compare chair-like vs. puckered cyclobutane conformers. Fluorine’s para position may enforce planarity, altering steric interactions.
- NBO Analysis : Quantifies hyperconjugative interactions between the fluorophenyl π-system and cyclobutyl σ*-orbitals .
Q. How does the ester group in this compound influence its metabolic stability, and what in vitro models assess hydrolysis rates?
- Methodological Answer : Ester hydrolysis can be studied using:
- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS.
- pH-Rate Profiling : Assess stability in buffers (pH 1–10) to identify acid/base-catalyzed degradation.
- Enzyme Inhibition : Co-incubation with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) confirms enzymatic vs. non-enzymatic pathways. Fluorine’s electron-withdrawing effect may slow hydrolysis compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. Conflicting reports on cyclobutane ring-opening under basic conditions: How can experimental design resolve these discrepancies?
- Methodological Answer : Divergent results may arise from solvent polarity, base strength, or temperature. Systematic studies should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
